(1S)-2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by its InChI code or SMILES string. These codes provide a way to represent the molecule in a textual format. For example, the InChI code for a similar compound, “(1S)-1-[4-(Trifluoromethyl)phenyl]ethylamine”, is "1S/C9H10F3N/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h2-6H,13H2,1H3/t6-/m0/s1" .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various experimental methods. For example, the density, purity, and physical form of a similar compound, “(1S)-1-[4-(Trifluoromethyl)phenyl]ethylamine”, have been reported .Scientific Research Applications
Photolysis in Photoaffinity Probes
Photolysis of certain diazirines in the presence of various solvents can lead to photoproducts that, through a series of reactions, can yield compounds related to (1S)-2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethanamine. This process highlights the chemical's potential utility in photoaffinity labeling, though the utility may be limited by the stability of photoinsertion products in biological systems (Platz et al., 1991).
Applications as a Fluorinating Agent
The compound has been explored for its role in the fluorination of organic molecules, providing a method for the replacement of hydroxyl groups with fluorine atoms, especially in hydroxy-compounds carrying other functional groups (Bergmann & Cohen, 1970). This application is critical for modifying the physical and chemical properties of pharmaceuticals and agrochemicals.
Antifungal Applications
Compounds structurally related to (1S)-2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethanamine have demonstrated antifungal activities against yeasts and filamentous fungi, indicating the compound's potential utility in developing new antifungal agents (Eto, Kaneko, & Sakamoto, 2000).
Polymer Science
The compound's derivatives have been investigated for their use in polymer science, particularly in the synthesis of novel polyimides with good solubility, thermal stability, and mechanical properties, indicating its utility in materials science and engineering (Yin et al., 2005).
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. For instance, “®-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride” has been classified with the signal word “Warning” and hazard statements “H302-H315-H319-H335”, indicating certain hazards associated with its use .
properties
IUPAC Name |
(1S)-2,2-difluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F5N.ClH/c10-8(11)7(15)5-1-3-6(4-2-5)9(12,13)14;/h1-4,7-8H,15H2;1H/t7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNDCOYQZVAXQC-FJXQXJEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)F)N)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](C(F)F)N)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF5N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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